molecular formula C21H24N4O2 B2957455 N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251678-06-4

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2957455
CAS No.: 1251678-06-4
M. Wt: 364.449
InChI Key: FEWQTAPRJKSKOZ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide: is a complex organic compound with a unique structure that includes a naphthyridine core, a methoxyphenyl group, and a carboxamide functional group

Mechanism of Action

The compound also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals and could contribute to the compound’s biological activity. For example, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been used as hole-transporting materials in perovskite solar cells, showing good stability and high hole mobility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction steps, and various catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the methoxyphenyl group or the naphthyridine core using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N,N-diethyl-4-(4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(27-4)11-9-15/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQTAPRJKSKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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